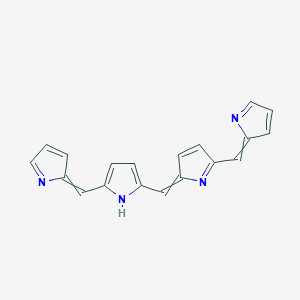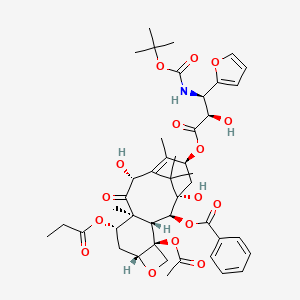![molecular formula C11H10N2O2 B1233684 (2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[hydroxy(methyl)amino]methylidene]-8-quinolinone is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
1. Fluorescent Probes for Biological Detection
Quinoline derivatives are used as fluorescent probes for biological detection. Specifically, certain cell-trappable fluorescent probes derived from quinoline, such as QZ2E and QZ2A, exhibit dramatic increases in fluorescence upon Zn(II) binding. These probes have been found to be selective for Zn(II) over other metal cations and are used in live cell imaging, particularly for localizing to the Golgi apparatus and detecting Zn(II) (McQuade & Lippard, 2010).
2. Synthesis and Biological Applications
Quinoline derivatives are involved in the synthesis of compounds with potential biological applications. For instance, the synthesis of α-Methylidene-γ-butyrolactones, which show inhibitory activity on platelet aggregation and vasoconstriction, involves a process using quinoline derivatives (Tzeng et al., 1997).
3. Zinc Ion Sensing
Quinoline-based sensors are developed for selective and sensitive detection of zinc ions. These sensors, including HMQP based on the 8-aminoquinoline platform, display enhanced fluorescence in response to zinc ions and have potential applications in biological and aqueous samples (Zhou et al., 2010).
4. Interaction with Amino Acids and Acids
Quinoline derivatives interact with amino acids, carboxylic acids, and mineral acids. Research shows that certain quinoline-containing receptors have fluorescence properties that change upon interaction with these acids, indicating potential applications in molecular recognition and sensing (Kalita et al., 2011).
5. Chemosensors for Zinc in Living Cells
Quinoline derivatives are used to create chemosensors for detecting zinc in living cells. For example, a sensor developed using quinoline as the fluorophore showed remarkable fluorescence enhancement in the presence of Zn2+, with a detection limit far lower than the WHO guideline in drinking water (Park et al., 2015).
Eigenschaften
Produktname |
(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one |
InChI |
InChI=1S/C11H10N2O2/c1-13(15)7-9-6-5-8-3-2-4-10(14)11(8)12-9/h2-7,15H,1H3/b9-7- |
InChI-Schlüssel |
JNWUJLVKNFNKRB-CLFYSBASSA-N |
Isomerische SMILES |
CN(/C=C\1/C=CC2=CC=CC(=O)C2=N1)O |
Kanonische SMILES |
CN(C=C1C=CC2=CC=CC(=O)C2=N1)O |
Löslichkeit |
22.8 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)


![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)




![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)


